Cas no 76917-05-0 (ethyl (2,5-dimethylphenyl)carbamate)

ethyl (2,5-dimethylphenyl)carbamate structure
76917-05-0 structure
Product Name:ethyl (2,5-dimethylphenyl)carbamate
CAS No:76917-05-0
MF:C11H15NO2
MW:193.242303133011
CID:882141
PubChem ID:280270
Update Time:2025-04-19

ethyl (2,5-dimethylphenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • ethyl (2,5-dimethylphenyl)carbamate
    • (4-Nitro-benzyliden)-p-xylidin
    • 2,5-Dimethyl-N-(4-nitro-benzyliden)-anilin
    • 2,5-dimethyl-N-(4-nitro-benzyliden)-aniline
    • 2,5-Dimethyl-N-aethoxycarbonylanilin
    • 4-Nitro-benzaldehyd-(2.5-dimethyl-anil)
    • AC1LFMQL
    • ACMC-20mgg6
    • AN-329
    • ARONIS017002
    • Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]-
    • CTK0D1605
    • ethyl 2,5-dimethylphenylcarbamate
    • N-(p-nitrobenzylidene)-2,5-xylidine
    • SureCN9173534
    • 76917-05-0
    • AJQVZXKPXFTCPE-UHFFFAOYSA-N
    • NSC131742
    • SCHEMBL18473970
    • AKOS002526369
    • Carbamic acid, 2,5-dimethylphenyl, ethyl ester
    • DTXSID30998204
    • Ethyl hydrogen (2,5-dimethylphenyl)carbonimidate
    • NSC-131742
    • Inchi: 1S/C11H15NO2/c1-4-14-11(13)12-10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H,12,13)
    • InChI Key: AJQVZXKPXFTCPE-UHFFFAOYSA-N
    • SMILES: O(CC)C(NC1C=C(C)C=CC=1C)=O

Computed Properties

  • Exact Mass: 193.11035
  • Monoisotopic Mass: 193.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • PSA: 38.33
  • LogP: 2.94480
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